![molecular formula C14H11ClFNO2 B5591527 N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide CAS No. 301159-89-7](/img/structure/B5591527.png)
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide”, there are related compounds that have been synthesized. For instance, an improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol .Scientific Research Applications
Molecular Structure Analysis
The compound has been the subject of studies analyzing its molecular structure. Sedat Karabulut and colleagues (2014) examined the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They focused on how intermolecular interactions influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Synthesis and Labeling Techniques
The compound has also been involved in studies related to its synthesis and labeling. C. Janssen et al. (1987) discussed the synthesis of cisapride, a related compound, which included N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide as a part of its structure. This study focused on labeling the compound for metabolic studies, highlighting its relevance in drug development (Janssen et al., 1987).
Antimicrobial Activity
The antimicrobial activity of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide derivatives has been a significant area of research. M. Ahsan and colleagues (2016) synthesized a series of derivatives and evaluated their antimicrobial activities. Their findings indicated that some derivatives exhibited notable antibacterial and antifungal activities, contributing to the compound's potential in pharmaceutical applications (Ahsan et al., 2016).
Corrosion Inhibition
Studies have explored the use of methoxy-substituted derivatives, including those related to N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, in corrosion inhibition. A. Fouda and colleagues (2020) investigated derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their findings revealed that these derivatives effectively inhibited corrosion, suggesting industrial applications (Fouda et al., 2020).
Gastroprokinetic Activity
Research has been conducted on derivatives of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide for gastroprokinetic activity. S. Kalo and colleagues (1995) synthesized and evaluated compounds for their effects on gastric emptying and serotonin-4 receptor binding. This study contributes to understanding the compound's potential in treating gastrointestinal disorders (Kalo et al., 1995).
Safety and Hazards
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQPDFYRJTJHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249740 | |
Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301159-89-7 | |
Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301159-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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